molecular formula C12H14N6 B12206529 6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B12206529
M. Wt: 242.28 g/mol
InChI Key: MRSKIVGYEHJZCE-UHFFFAOYSA-N
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Description

6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7400^{2,7}]trideca-1,3,5,8,10,12-hexaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene typically involves multi-step reactions starting from simpler precursors. One common method involves the condensation of hydrazine derivatives with triazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s hydrazine groups can also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene is unique due to its specific hydrazine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H14N6

Molecular Weight

242.28 g/mol

IUPAC Name

(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)hydrazine

InChI

InChI=1S/C12H14N6/c1-6-4-7(2)14-11-10(6)12-15-8(3)5-9(16-13)18(12)17-11/h4-5,16H,13H2,1-3H3

InChI Key

MRSKIVGYEHJZCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NN)C

Origin of Product

United States

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